

Bodipy TR-X: A Comprehensive Technical Guide to its Hydrophobic Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy TR-X*

Cat. No.: *B1663740*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bodipy TR-X**, a versatile fluorescent dye with significant applications in cellular and molecular biology. This document delves into its core photophysical and hydrophobic properties, offers detailed experimental protocols for its use in advanced imaging and analytical techniques, and presents visual workflows for key applications.

Core Properties of Bodipy TR-X

Bodipy TR-X, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, is distinguished by its bright, red fluorescence and notable hydrophobicity. These characteristics make it an exceptional tool for labeling and tracking lipids, membranes, and other lipophilic structures within biological systems. Its fluorescence is largely insensitive to solvent polarity and pH, ensuring stable and reliable performance across a range of experimental conditions.

Photophysical Characteristics

The spectral properties of **Bodipy TR-X** are summarized in the table below, providing essential data for designing and executing fluorescence-based experiments.

| Property | Value | Reference |
|---|---------------------------------------|-----------|
| Excitation Maximum (λ_{ex}) | ~588 nm | [1] |
| Emission Maximum (λ_{em}) | ~616 nm | [1] |
| Molar Extinction Coefficient (ϵ) | ~68,000 $\text{cm}^{-1}\text{M}^{-1}$ | [1] |
| Quantum Yield (Φ) | ~0.9 | [1] |
| Fluorescence Lifetime (τ) | ~5.4 ns (in Methanol) | [2] |
| Recommended Laser Line | 561 nm | |
| Common Emission Filter | 610/20 nm | |

Hydrophobicity

A key feature of **Bodipy TR-X** is its pronounced hydrophobic nature, which drives its partitioning into nonpolar environments such as lipid droplets and cellular membranes. While a specific experimentally determined logP value for **Bodipy TR-X** is not readily available in the literature, its structural characteristics and observed behavior firmly place it in the category of lipophilic dyes. The hydrophobicity of BODIPY dyes, in general, can be quantified by the logarithm of the partition coefficient (logP) between octanol and water. For instance, related BODIPY cores show varying logP values depending on their substituents, highlighting the tunability of this property. The inherent hydrophobicity of the Bodipy core, coupled with the extended "X" spacer, contributes to its utility in staining lipids and membranes.

Key Applications and Experimental Protocols

Bodipy TR-X is a versatile tool with a broad range of applications in biological research. Its primary uses include the fluorescent labeling of lipids and proteins for visualization by microscopy and quantification by flow cytometry. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form of **Bodipy TR-X** is particularly useful for covalently labeling primary amines on proteins and other molecules.

Staining of Cellular Lipids for Fluorescence Microscopy

Bodipy TR-X is an excellent probe for visualizing the distribution and dynamics of intracellular lipid droplets and membranes in both live and fixed cells.

Experimental Protocol: Live-Cell Imaging of Lipid Droplets

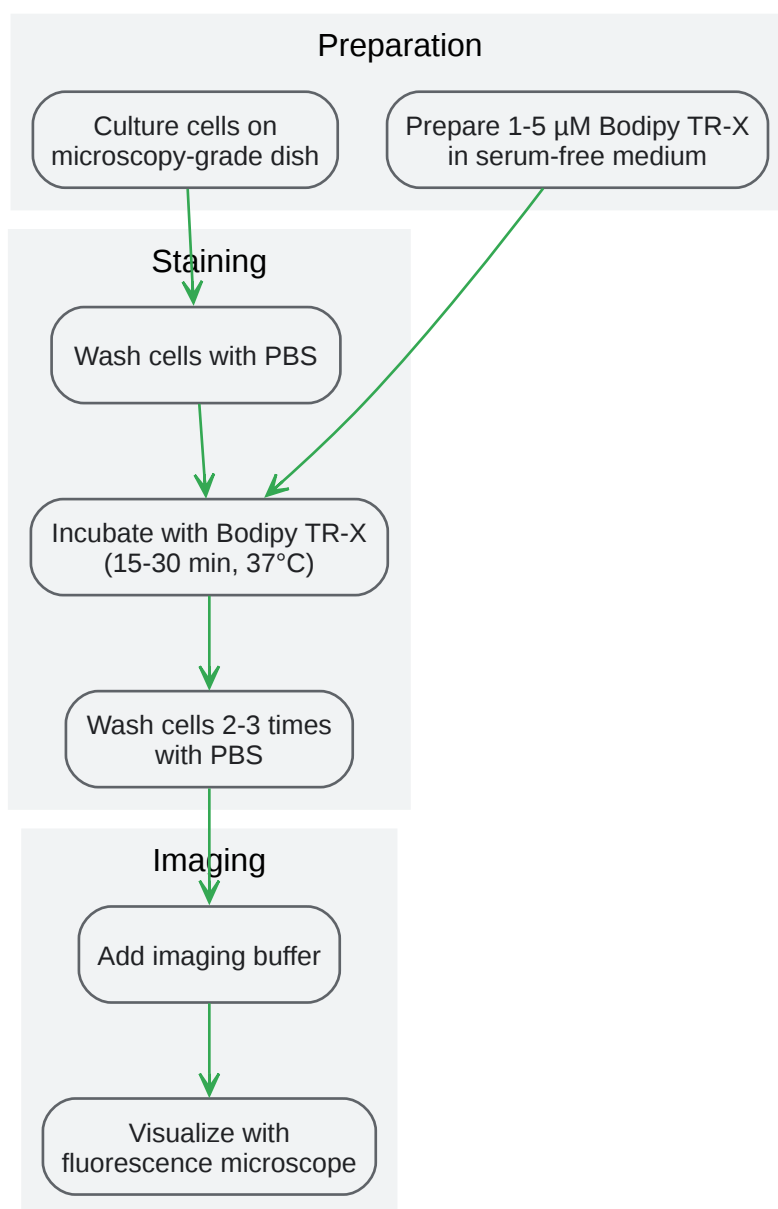
This protocol is adapted from general procedures for staining lipid droplets with lipophilic dyes.

- Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
- Preparation of Staining Solution:
 - Prepare a 1-5 mM stock solution of **Bodipy TR-X** in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
 - On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Bodipy TR-X** staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
 - Visualize the stained lipid droplets using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of **Bodipy TR-X** (e.g., excitation around 588 nm and emission collection around 616 nm).

Experimental Protocol: Staining of Fixed Cells

- Cell Preparation and Fixation:
 - Culture cells on coverslips to the desired confluency.
 - Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS to remove the fixative.
- Staining:
 - Incubate the fixed cells with a 1-5 μ M solution of **Bodipy TR-X** in PBS for 20-30 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence or confocal microscope.

Workflow for Live-Cell Lipid Droplet Staining



[Click to download full resolution via product page](#)

Caption: Workflow for staining lipid droplets in live cells with **Bodipy TR-X**.

Quantification of Cellular Lipid Content by Flow Cytometry

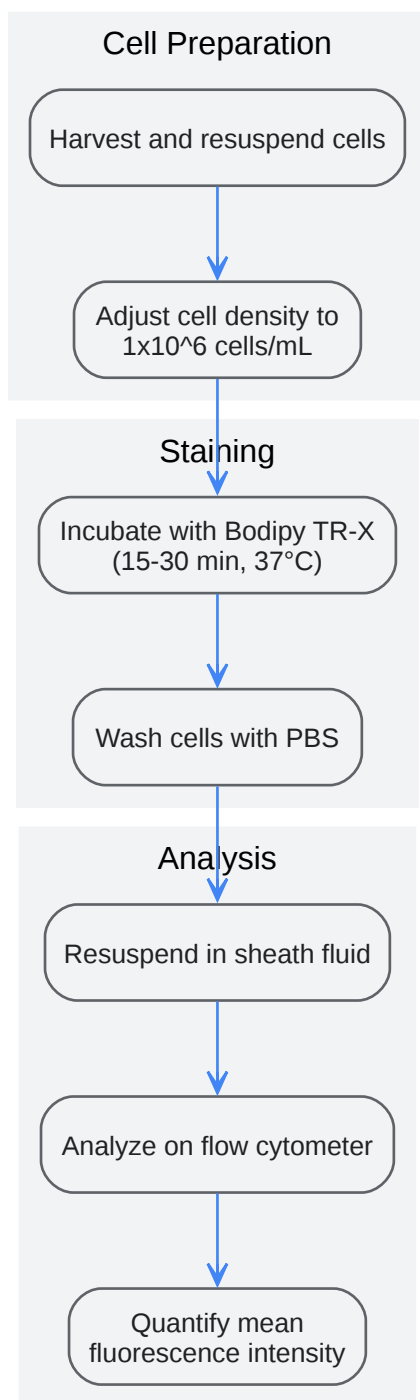
Flow cytometry provides a high-throughput method to quantify lipid accumulation in a population of cells stained with **Bodipy TR-X**.

Experimental Protocol: Lipid Quantification

This protocol is adapted from general procedures for lipid quantification using Bodipy dyes.

- Cell Preparation: Culture and treat cells in suspension or in plates as required for the experiment.
- Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
- Preparation of Staining Solution: Prepare a 1-5 μM working solution of **Bodipy TR-X** in PBS.
- Cell Staining:
 - Adjust the cell density to approximately 1×10^6 cells/mL.
 - Add the **Bodipy TR-X** staining solution to the cell suspension.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Pellet the cells by centrifugation and wash once with PBS to remove excess dye.
- Flow Cytometry Analysis:
 - Resuspend the cells in a suitable sheath fluid.
 - Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for **Bodipy TR-X** (e.g., excitation at 561 nm and emission detection using a ~610/20 nm bandpass filter).
 - Record the fluorescence intensity for each cell. The mean fluorescence intensity of the population is proportional to the average lipid content.

Workflow for Flow Cytometric Quantification of Lipids



[Click to download full resolution via product page](#)

Caption: Workflow for quantifying cellular lipid content using **Bodipy TR-X** and flow cytometry.

Fluorescence Polarization Assays

Bodipy TR-X is well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as protein-ligand binding or enzymatic activity, in a homogeneous format. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

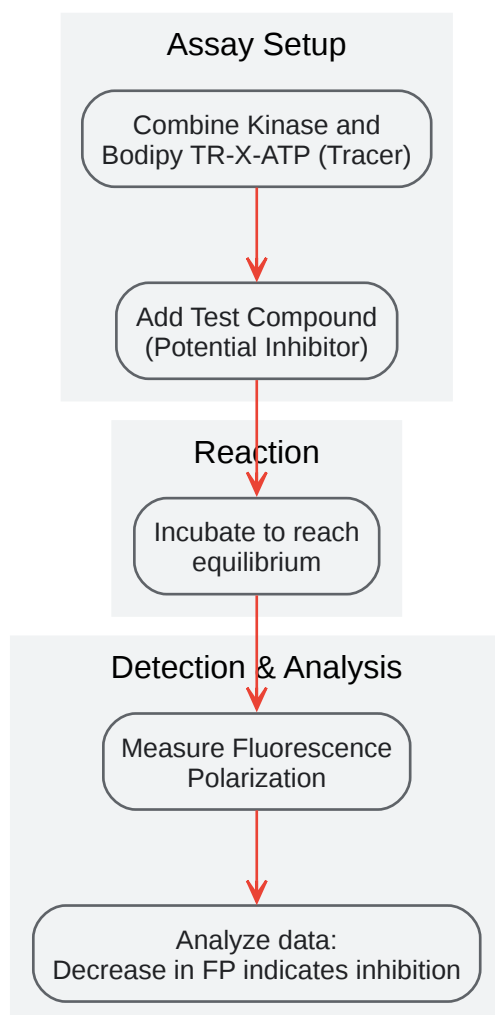
Conceptual Workflow: Kinase Inhibition Assay

This workflow describes a competitive FP assay to screen for inhibitors of a protein kinase, using a **Bodipy TR-X** labeled ATP analog as a tracer.

- Assay Components:
 - Protein Kinase
 - **Bodipy TR-X** labeled ATP analog (tracer)
 - Test compounds (potential inhibitors)
 - Assay buffer
- Principle:
 - In the absence of an inhibitor, the **Bodipy TR-X** labeled ATP analog binds to the larger kinase, resulting in a slower rotation and high fluorescence polarization.
 - In the presence of a competitive inhibitor, the inhibitor displaces the tracer from the kinase's active site. The unbound, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.
- Experimental Steps:
 - Add the protein kinase and the **Bodipy TR-X** labeled ATP analog to the wells of a microplate.
 - Add the test compounds at various concentrations.
 - Incubate the plate to allow the binding reaction to reach equilibrium.

- Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
- A decrease in the polarization signal indicates inhibition of the kinase-ATP interaction.

Workflow for a Fluorescence Polarization Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow of a competitive fluorescence polarization assay for screening kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Bodipy TR-X: A Comprehensive Technical Guide to its Hydrophobic Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663740#understanding-bodipy-tr-x-hydrophobicity-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com